molecular formula C16H9N3O3S2 B2428799 N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-18-8

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2428799
CAS No.: 477548-18-8
M. Wt: 355.39
InChI Key: BXMIPXFHXXBFIB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold linked to a nitro-substituted benzothiophene carboxamide. This structure places it within a class of compounds recognized for its broad and potent pharmacological potential in preclinical research . Benzothiazole derivatives, in particular, have emerged as promising scaffolds in anticancer agent development, showing notable efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The specific mechanism of action for this compound is an active area of investigation, though related analogues are known to act through multiple pathways. These include the potent inhibition of tumor-associated carbonic anhydrases , which are enzymatic targets for the development of agents against hypoxic tumors . Other benzothiazole derivatives have demonstrated an ability to induce apoptosis, marked by the enhancement of caspase-3 levels . This product is intended for research and experimental purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIPXFHXXBFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by nitration to introduce the nitro group and subsequent coupling with a benzothiophene derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins and enzymes in microbial cells, leading to cell death. Molecular docking studies have shown that it can bind to the active sites of key enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • Benzothiazole-2-carboxylic acid
  • 5-nitrobenzothiazole

Uniqueness

What sets N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide apart from these similar compounds is its dual benzothiazole and benzothiophene structure, which imparts unique electronic and steric properties. This dual structure enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system and a benzothiophene moiety, which contribute to its unique chemical properties. The presence of the nitro group enhances its reactivity and biological activity. The IUPAC name of the compound is this compound, with the following structural formula:

C17H11N3O3S2\text{C}_{17}\text{H}_{11}\text{N}_3\text{O}_3\text{S}_2

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that nitro-substituted benzothiazole derivatives can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects against human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating moderate to high efficacy.

Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8275.13 ± 0.972D
NCI-H3584.01 ± 0.953D

These findings suggest that this compound may disrupt cellular processes critical for cancer cell proliferation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism of action is believed to involve interference with microbial DNA replication or cell wall synthesis, although specific studies on this compound are still limited.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of various nitro-substituted compounds in both 2D and 3D cell culture systems. The results indicated that compounds similar to this compound exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting a need for further optimization to enhance efficacy in more physiologically relevant environments .

Comparative Analysis with Related Compounds

Research comparing various benzothiazole derivatives highlighted the unique biological profiles associated with structural modifications. For example, compounds with chloro or methyl substitutions showed differing levels of activity against specific cancer types, indicating that small changes in chemical structure can significantly influence biological outcomes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1,3-benzothiol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

The compound is typically synthesized via amide coupling between 5-nitro-1-benzothiophene-2-carbonyl chloride and 2-aminobenzothiazole. A standard protocol involves:

  • Dissolving 2-aminobenzothiazole in anhydrous pyridine.
  • Adding 5-nitro-1-benzothiophene-2-carbonyl chloride dropwise under inert conditions.
  • Stirring the mixture at room temperature for 12–24 hours.
  • Quenching with ice-cold NaHCO₃, followed by filtration and recrystallization from methanol or DMSO/water mixtures . Key Considerations : Pyridine acts as both a solvent and acid scavenger. Impurities often arise from incomplete coupling; column chromatography or repeated recrystallization improves purity.

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Q. What mechanistic insights explain this compound’s inhibition of pyruvate:ferredoxin oxidoreductase (PFOR)?

The amide group acts as a competitive inhibitor, mimicking the natural substrate’s transition state. Structural studies show:

  • The nitro group at position 5 enhances electron-withdrawing effects, polarizing the benzothiophene ring.
  • The benzothiazole moiety interacts with PFOR’s hydrophobic pocket via van der Waals forces. Experimental Design :
  • Perform enzyme kinetics assays with varying substrate (pyruvate) and inhibitor concentrations.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Compare inhibition constants (Kᵢ) with nitazoxanide derivatives, which share similar amide-mediated mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often stem from:

  • Purity : Commercial samples may have ≤95% purity (e.g., unreacted starting materials). Validate via HPLC-MS .
  • Crystallographic Variability : Different solvent systems yield polymorphs with altered bioavailability. Use PXRD to confirm batch consistency .
  • Assay Conditions : PFOR activity assays vary in pH (6.0–7.5) and electron acceptor (ferredoxin vs. artificial dyes). Standardize protocols using anaerobic chambers .

Q. What strategies optimize experimental design for evaluating derivatives’ antimicrobial efficacy?

  • Derivative Synthesis : Introduce substituents at the nitro position (e.g., –CF₃, –Cl) to modulate electron density. Use POCl₃-mediated coupling for scalability .
  • In Silico Screening : Perform molecular docking with PFOR (PDB: 1FX9) to prioritize derivatives with optimal binding scores.
  • In Vivo Models : Test top candidates in Gram-negative (e.g., Helicobacter pylori) and protozoan (e.g., Giardia lamblia) infections. Measure minimum inhibitory concentrations (MICs) under microaerophilic conditions .

Methodological Notes

  • Software Tools : SHELX (crystallography) , Gaussian (DFT calculations), and AutoDock Vina (docking) are recommended for reproducibility.
  • Data Reproducibility : Report crystal parameters (space group, unit cell dimensions) and assay conditions (pH, temperature) in full .

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